4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide is a novel compound with potential applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes quinoline, sulfonyl, benzamide, and thiazolyl functional groups. These functional groups confer specific chemical and biological properties that make it an interesting subject for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide can be achieved through multi-step organic synthesis. The process typically involves:
Starting Materials: : Quinoline, sulfonyl chloride, benzamide, and thiazolyl intermediates.
Reaction Steps
Preparation of 3,4-dihydroquinoline by the reduction of quinoline.
Sulfonylation of 3,4-dihydroquinoline to introduce the sulfonyl group.
Synthesis of thiazolyl intermediate via thiazole formation.
Coupling of thiazolyl intermediate with 4-nitrothiophene.
Final condensation with benzamide to form the target compound.
Reaction Conditions: : The reactions are carried out under controlled temperatures, with specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis using batch or continuous flow reactors. Optimization of reaction conditions, use of efficient catalysts, and purification techniques such as recrystallization and chromatography are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized at the quinoline moiety.
Reduction: : The nitro group can be reduced to an amino group.
Substitution: : Electrophilic and nucleophilic substitution reactions at the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Reagents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogens, alkyl groups, and other substituents under appropriate conditions using catalysts like Friedel-Crafts catalysts.
Major Products Formed
Oxidation products include quinolinone derivatives.
Reduction leads to amino-substituted derivatives.
Substitution yields various functionalized benzamide and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Biology
The biological applications include its use as a probe to study cellular mechanisms and as a potential lead compound in drug discovery due to its diverse functional groups.
Medicine
In medicine, it may be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrial applications involve its use in the development of novel materials and as a building block for advanced organic compounds.
Mechanism of Action
The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins relevant to its biological activity.
Pathways Involved: : Signaling pathways influenced by its functional groups, leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Compared to other similar compounds, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinctive chemical and biological properties. Similar compounds might include:
Quinoline derivatives with varying sulfonyl or benzamide substitutions.
Thiazole-based compounds with different heterocyclic combinations.
Nitrothiophene-containing compounds with alternative functional groups.
These similarities and differences make this compound a unique candidate for further research and development.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S3/c28-22(25-23-24-19(14-34-23)21-12-17(13-33-21)27(29)30)16-7-9-18(10-8-16)35(31,32)26-11-3-5-15-4-1-2-6-20(15)26/h1-2,4,6-10,12-14H,3,5,11H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFZHMROHVNSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CS5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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